molecular formula C14H8N6O2S B2360727 5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine CAS No. 1024558-85-7

5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine

Cat. No.: B2360727
CAS No.: 1024558-85-7
M. Wt: 324.32
InChI Key: LUWHVDDEDBDVDL-UHFFFAOYSA-N
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Description

5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is a versatile chemical compound with a unique structure that enables its use in various scientific applications, including drug discovery, organic synthesis, and material science. This compound is part of the 5H-[1,2,4]triazino[5,6-b]indole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine involves several steps. One common method includes the reaction of 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with bromine or iodine to form halomethyl derivatives . The product is then carefully washed with a mixture of methanol and dichloromethane and dried in a desiccator . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine undergoes various chemical reactions, including halocyclization, oxidation, and substitution reactions. For example, the reaction with bromine or iodine results in the formation of halomethyl derivatives . Common reagents used in these reactions include bromine, iodine, and other halogenating agents. The major products formed from these reactions are halomethyl-10H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indol-4-ium halides .

Scientific Research Applications

This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is used in drug discovery for its antiproliferative activity against cancer cells . Additionally, it serves as a valuable lead compound for the development of iron chelators, which are used in cancer therapy to inhibit cancer cell proliferation by depleting intracellular iron levels . The compound’s unique structure also makes it useful in organic synthesis and material science.

Comparison with Similar Compounds

5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is unique compared to other similar compounds due to its selective binding to ferrous ions and its potent antiproliferative activity against cancer cells . Similar compounds in the 5H-[1,2,4]triazino[5,6-b]indole family include derivatives with different substituents on the indole or triazino rings, which may exhibit varying degrees of biological activity and therapeutic potential . For example, compounds with pyridinocycloalkyl moieties have been shown to possess strong antiproliferative activity and lower cytotoxicity against normal cells .

Properties

IUPAC Name

3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N6O2S/c21-20(22)8-5-6-11(15-7-8)23-14-17-13-12(18-19-14)9-3-1-2-4-10(9)16-13/h1-7H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHVDDEDBDVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SC4=NC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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